![molecular formula C17H17Cl2NOS B1597629 N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide CAS No. 5522-92-9](/img/no-structure.png)
N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide, commonly referred to as DCMSA, is a chemical compound that has been studied for its potential applications in scientific research. DCMSA is a versatile compound, as it can be used in a variety of applications, ranging from synthesis methods to biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Analysis
The antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, a compound with similar structural features, was characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. The study utilized density functional theory to explore the geometric equilibrium, intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, revealing insights into the molecule's stability and intermolecular interactions. This approach demonstrates the application of vibrational spectroscopy in understanding the structural dynamics and interactions of complex molecules (Jenepha Mary et al., 2022).
Synthesis and Characterization of Derivatives
Research on the synthesis and characterization of various sulfanilamide derivatives, including N -[4-(phenylsulfamoyl)phenyl]acetamide and others, involved comprehensive spectral analysis and crystal structure determination. These studies not only provide insights into the molecular conformation and hydrogen bond network properties of the derivatives but also evaluate their thermal properties and antimicrobial activities, showcasing the chemical versatility and potential therapeutic applications of such compounds (Lahtinen et al., 2014).
Comparative Metabolism Studies
A comparative study of the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes sheds light on the metabolic pathways and the potential toxicological implications of these compounds. Such research is crucial for understanding the environmental and health impacts of widely used herbicides (Coleman et al., 2000).
Enzyme Inhibition Analysis
The inhibition activity against viruses demonstrated by the molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, as analyzed through in-silico docking, highlights the compound's potential as an antiviral agent. This study emphasizes the significance of enzyme inhibition analysis in identifying new therapeutic agents (Jenepha Mary et al., 2022).
Antibacterial and Antifungal Activities
The investigation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides for their antibacterial and antifungal activities reveals the potential of these compounds in treating various bacterial and fungal infections. This research underscores the importance of synthesizing and evaluating new compounds for their biological activities, which is fundamental for the development of new antimicrobial agents (Siddiqui et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide involves the reaction of 2,6-dichloro-3-methylbenzoic acid with thionyl chloride to form 2,6-dichloro-3-methylbenzoyl chloride. This intermediate is then reacted with 3,4-dimethylthiophenol in the presence of a base to form the desired product, N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide.", "Starting Materials": [ "2,6-dichloro-3-methylbenzoic acid", "thionyl chloride", "3,4-dimethylthiophenol", "base" ], "Reaction": [ "Step 1: 2,6-dichloro-3-methylbenzoic acid is reacted with thionyl chloride to form 2,6-dichloro-3-methylbenzoyl chloride.", "Step 2: 2,6-dichloro-3-methylbenzoyl chloride is reacted with 3,4-dimethylthiophenol in the presence of a base to form N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide." ] } | |
Número CAS |
5522-92-9 |
Nombre del producto |
N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide |
Fórmula molecular |
C17H17Cl2NOS |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
N-(2,6-dichloro-3-methylphenyl)-2-(3,4-dimethylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C17H17Cl2NOS/c1-10-4-6-13(8-12(10)3)22-9-15(21)20-17-14(18)7-5-11(2)16(17)19/h4-8H,9H2,1-3H3,(H,20,21) |
Clave InChI |
CBBMJJUUAKZMGT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)SCC(=O)NC2=C(C=CC(=C2Cl)C)Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)SCC(=O)NC2=C(C=CC(=C2Cl)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






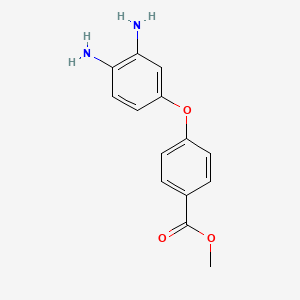
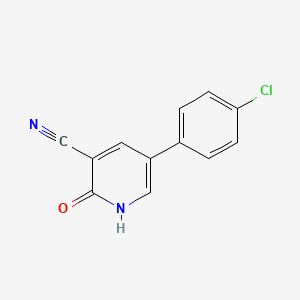
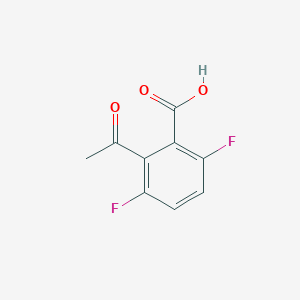
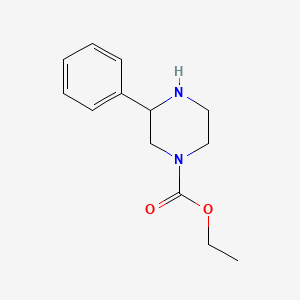
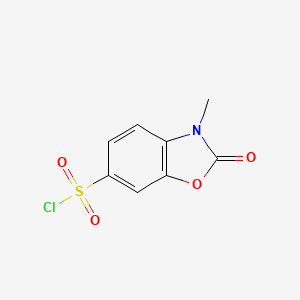
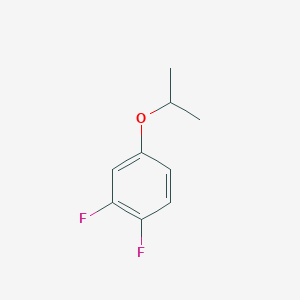
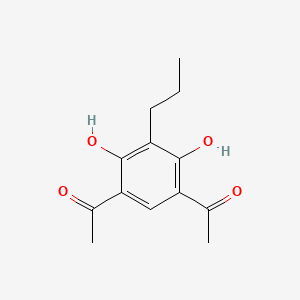
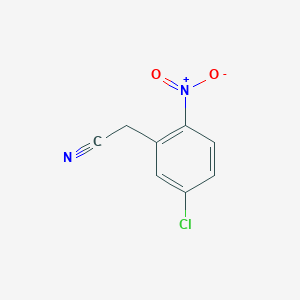

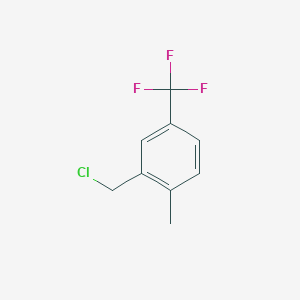
![[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol](/img/structure/B1597568.png)